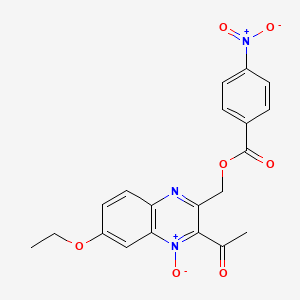![molecular formula C24H25ClN2O3S B7720927 N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties.
Scientific Research Applications
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been extensively studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is in the treatment of cancer. Studies have shown that N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for inhibiting tumor growth.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a critical role in cancer cell proliferation and survival. Specifically, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of CAIX activity by N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X leads to a decrease in intracellular pH, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to have several biochemical and physiological effects that contribute to its antitumor activity. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for their growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of CAIX in cancer cell proliferation and survival. Additionally, the synthesis method for N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been optimized to ensure high yield and purity, which makes it suitable for various experimental applications. However, one limitation of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X. One potential direction is to investigate its therapeutic potential in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X and to identify other potential targets for its antitumor activity. Finally, studies on the pharmacokinetics and toxicity of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X are needed to assess its suitability for clinical use.
Conclusion
In conclusion, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is a promising chemical compound with potential therapeutic properties in the treatment of cancer. Its high potency and selectivity make it a valuable tool for studying the role of CAIX in cancer cell proliferation and survival. Further research is needed to fully understand its mechanism of action and to evaluate its suitability for clinical use.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form the intermediate sulfonamide. The intermediate is then reacted with 2-phenylethylamine and acetic anhydride to form N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X. The synthesis method has been optimized to ensure high yield and purity of the compound, making it suitable for various scientific research applications.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-8-11-22(12-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-23-13-10-21(25)16-19(23)2/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGJDZRGHFLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)








